2-(3-Aminophenoxy)-N-cyclopropylacetamide

Description

Contextualization within Contemporary Medicinal Chemistry Research

In the quest for innovative therapeutic agents, medicinal chemists are increasingly focusing on the development of small molecules that can modulate specific biological targets with high efficacy and selectivity. The design of such molecules often involves the strategic combination of different pharmacophores to optimize their drug-like properties. Phenoxy acetamide (B32628) derivatives, for instance, have been a focal point of research due to their diverse biological activities, which include anti-inflammatory, analgesic, antioxidant, and anti-cancer properties. nih.govresearchgate.netresearchgate.net The incorporation of a cyclopropyl (B3062369) group is another strategy frequently employed in modern drug design to enhance a molecule's potency and metabolic stability. nih.govscientificupdate.com

Structural Framework and Pharmacological Relevance

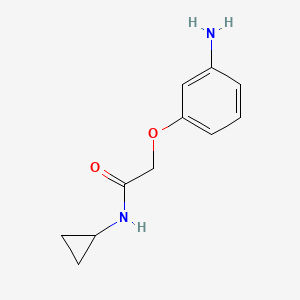

Aminophenoxy Group: The aminophenoxy moiety is a recognized pharmacophore present in a variety of biologically active compounds. The position of the amino group on the phenoxy ring can significantly influence the molecule's interaction with biological targets.

Acetamide Linker: Acetamide derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological effects, including anti-inflammatory and analgesic activities. nih.govarchivepp.com This linker provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.

Cyclopropyl Ring: The inclusion of a cyclopropyl group is a well-established strategy in drug design to improve a compound's metabolic stability and binding affinity. nih.govscientificupdate.comresearchgate.net The strained three-membered ring can also influence the molecule's conformation and electronic properties, potentially leading to enhanced potency and reduced off-target effects. nih.gov

The combination of these structural features in 2-(3-Aminophenoxy)-N-cyclopropylacetamide suggests a potential for this compound to interact with various biological targets and exhibit a range of pharmacological activities.

Strategic Position in Target-Oriented Therapeutic Modality Development

One of the key areas of interest for compounds with the structural characteristics of this compound is in the development of targeted therapies, particularly in oncology. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is implicated in a significant portion of human cancers. nih.govresearchgate.net Consequently, inhibitors of the MEK (mitogen-activated protein kinase kinase) enzyme have become an important class of targeted cancer therapies. nih.govresearchgate.net

While specific preclinical data for this compound is not extensively available in public literature, its structural resemblance to known MEK inhibitors suggests its potential in this therapeutic area. The development of potent and selective MEK inhibitors remains an active area of research, with a focus on overcoming resistance mechanisms and improving clinical outcomes. nih.govfrontiersin.orgnih.gov

Overview of Preclinical Investigation Landscape

The preclinical evaluation of a novel chemical entity like this compound typically involves a comprehensive series of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

In Vitro Studies: Initial preclinical investigations would likely involve a battery of in vitro assays to determine the compound's biological activity. These studies would aim to:

Confirm its inhibitory activity against the intended target (e.g., MEK1/2).

Assess its selectivity against a panel of other kinases to understand its potential for off-target effects.

Evaluate its anti-proliferative effects in various cancer cell lines, particularly those with known mutations in the Ras/Raf/MEK/ERK pathway.

Investigate its mechanism of action at a cellular level, such as its effects on cell cycle progression and apoptosis.

In Vivo Studies: Following promising in vitro results, the compound would advance to in vivo studies in animal models. These investigations are designed to:

Determine the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Evaluate its efficacy in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.

Assess its tolerability and potential toxicities in animal models.

While specific preclinical data for this compound is not publicly available, the general preclinical development path for MEK inhibitors provides a framework for the types of studies that would be necessary to fully characterize its therapeutic potential. nih.govfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSMIJVSDLQJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 3 Aminophenoxy N Cyclopropylacetamide

Primary Synthetic Routes and Key Reaction Pathways

The synthesis of 2-(3-Aminophenoxy)-N-cyclopropylacetamide is strategically divided into two principal stages: the formation of an N-cyclopropyl-2-(3-nitrophenoxy)acetamide intermediate and its subsequent reduction.

Precursor Synthesis: N-cyclopropyl-2-(3-nitrophenoxy)acetamide Generation

The generation of the nitro-precursor, N-cyclopropyl-2-(3-nitrophenoxy)acetamide, is typically achieved through a Williamson ether synthesis. This reaction involves the coupling of 3-nitrophenol (B1666305) with an appropriate N-cyclopropyl-2-haloacetamide, most commonly N-cyclopropyl-2-chloroacetamide.

The synthesis of N-cyclopropyl-2-chloroacetamide itself is a preliminary step, generally accomplished by the chloroacetylation of cyclopropylamine (B47189). researchgate.netresearchgate.net This reaction is typically carried out by treating cyclopropylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. researchgate.net

Once N-cyclopropyl-2-chloroacetamide is obtained, it is reacted with 3-nitrophenol. The reaction is facilitated by a base, which deprotonates the hydroxyl group of the 3-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the N-cyclopropyl-2-chloroacetamide, displacing the chloride and forming the desired ether linkage.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 3-Nitrophenol | N-Cyclopropyl-2-chloroacetamide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | N-cyclopropyl-2-(3-nitrophenoxy)acetamide |

| 3-Nitrophenol | N-Cyclopropyl-2-chloroacetamide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N-cyclopropyl-2-(3-nitrophenoxy)acetamide |

The choice of base and solvent is critical for the success of this reaction. Stronger bases and polar aprotic solvents are generally favored to enhance the reaction rate and yield.

Reduction Methodologies for Amine Functionality Introduction

The final and crucial step in the synthesis is the reduction of the nitro group in N-cyclopropyl-2-(3-nitrophenoxy)acetamide to an amine group, yielding the target compound. A variety of reducing agents and conditions can be employed for this transformation.

Catalytic hydrogenation is a widely used and often preferred method. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Another common approach is the use of metals in an acidic medium. For instance, iron powder in the presence of hydrochloric acid or ammonium (B1175870) chloride, or tin(II) chloride in hydrochloric acid, are effective reducing systems for aromatic nitro compounds.

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| N-cyclopropyl-2-(3-nitrophenoxy)acetamide | H₂, Pd/C | Ethanol | This compound |

| N-cyclopropyl-2-(3-nitrophenoxy)acetamide | Fe, NH₄Cl | Ethanol/Water | This compound |

| N-cyclopropyl-2-(3-nitrophenoxy)acetamide | SnCl₂·2H₂O | Ethyl Acetate | This compound |

The selection of the reduction method can depend on factors such as the presence of other functional groups in the molecule that might be sensitive to certain reagents, as well as considerations of cost, safety, and ease of workup.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for both the Williamson ether synthesis and the nitro group reduction is essential for maximizing the yield and purity of this compound.

For the synthesis of the precursor, N-cyclopropyl-2-(3-nitrophenoxy)acetamide, key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. While stronger bases like sodium hydride can lead to higher yields, they require more stringent anhydrous conditions. Milder bases like potassium carbonate are often effective and more convenient for laboratory-scale preparations. The reaction temperature can be adjusted to control the reaction rate, with heating often employed to drive the reaction to completion.

In the reduction step, the choice of catalyst and reaction conditions plays a significant role in the outcome. For catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature can all be fine-tuned to achieve efficient and clean conversion. For metal-based reductions, the stoichiometry of the metal and acid, as well as the reaction temperature, are important variables. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent over-reduction or side reactions.

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of this compound, particularly in the reduction of the nitro precursor. Heterogeneous catalysts, such as palladium on carbon, are widely favored due to their high activity, selectivity, and ease of removal from the reaction mixture by simple filtration. This simplifies the purification process and minimizes metal contamination in the final product.

The activity and selectivity of the catalyst can be influenced by the support material and the metal loading. For instance, different grades of palladium on carbon with varying metal percentages can be screened to find the most effective catalyst for this specific transformation. The use of catalytic transfer hydrogenation, where a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) is used in the presence of a catalyst like Pd/C, offers an alternative to using hydrogen gas, which can be advantageous in a standard laboratory setting.

Considerations for Scalability and Research Material Production

For the production of larger quantities of this compound for research purposes, several factors must be considered to ensure a safe, efficient, and reproducible process.

In the Williamson ether synthesis step, the choice of a less hazardous and more environmentally benign solvent and base becomes more critical. For example, replacing highly flammable solvents like THF with higher-boiling alternatives might be necessary. The exothermicity of the reaction also needs to be carefully managed on a larger scale.

For the reduction step, if using catalytic hydrogenation, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is crucial. For metal-based reductions, the workup procedure to remove the metal salts can be cumbersome on a larger scale and may require optimization. The purification of the final product, which might involve crystallization or column chromatography on a small scale, may need to be adapted to a more scalable method like recrystallization to obtain material of high purity.

Biological Activities and Mechanistic Investigations of 2 3 Aminophenoxy N Cyclopropylacetamide

Molecular Target Identification and Validation

Research has identified 2-(3-Aminophenoxy)-N-cyclopropylacetamide as a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) and Mitogen-Activated Protein Kinase Kinase 2 (MEK2). selleckchem.comdrugbank.comnih.gov It functions as a non-ATP-competitive inhibitor, meaning it does not compete with adenosine triphosphate (ATP) to bind to the enzyme. selleckchem.comtargetmol.com Instead, it binds to an allosteric site on the MEK1/2 proteins. cancer-research-network.com This binding prevents MEK1/2 from phosphorylating their only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). drugbank.comnih.gov

The inhibitory activity of this compound has been quantified in various studies. In vitro enzymatic assays have demonstrated its potent inhibition of MEK1 with a half-maximal inhibitory concentration (IC50) of approximately 14 nanomolar (nM). targetmol.comnih.gov Further studies have reported an IC50 of 14.1 ± 0.79 nM for the inhibition of MEK1/2 activity. nih.gov

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. drugbank.comresearchgate.netoup.com This pathway is often hyperactivated in many human cancers due to mutations in genes such as Ras and B-Raf. drugbank.comresearchgate.net

By selectively inhibiting MEK1 and MEK2, this compound effectively blocks the downstream signaling of this cascade. selleckchem.comdrugbank.com The inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2. nih.gov This, in turn, suppresses the oncogenic signals that drive tumor cell proliferation and survival. drugbank.com The compound has been shown to inhibit ERK1/2 phosphorylation with an IC50 of 10 nM. selleckchem.com

Elucidation of Mechanisms of Action at the Cellular Level

The inhibitory effect of this compound on the Ras-Raf-MEK-ERK pathway directly translates to the regulation of cellular proliferation. The compound has been shown to inhibit the growth of various cancer cell lines, particularly those with activating mutations in B-Raf and Ras. cancer-research-network.comnih.gov In these sensitive cell lines, the compound has demonstrated potent anti-proliferative effects with IC50 values of less than 1 micromolar (µM). nih.gov Conversely, cell lines with wild-type B-Raf and Ras are significantly less sensitive, with IC50 values up to 50 µM. nih.gov

For instance, in a panel of colorectal cancer cell lines, those sensitive to the compound (IC50 ≤ 1 µM) underwent G1 cell cycle arrest. nih.govresearchgate.net In contrast, resistant cell lines (IC50 > 1 µM) showed no significant effect on their cell cycle progression. nih.govresearchgate.net The compound has also been observed to induce a cytostatic effect in pediatric low-grade glioma cell lines by causing G0/G1 phase arrest. spandidos-publications.com

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| CHP-212 | Neuroblastoma | 0.003153 |

| H9 | T-cell lymphoma | 0.02288 |

| HL-60 | Acute promyelocytic leukemia | 0.02459 |

In addition to its anti-proliferative effects, this compound also promotes programmed cell death, or apoptosis, in cancer cells. drugbank.comcancer-research-network.comnih.gov The induction of apoptosis is a key mechanism contributing to its anti-tumor activity. nih.gov The effect on apoptosis can be concentration-dependent. For example, in the SW480 colorectal cancer cell line, a 1 µM concentration of the compound led to cell cycle arrest, whereas a higher concentration of 10 µM induced cell death. nih.gov

Studies have shown that the combination of serum deprivation and treatment with this compound can lead to a dramatic induction of apoptosis in MDA-MB-231 breast cancer cells in vitro. oncoscience.us The induction of apoptosis has been confirmed through various experimental methods, including the detection of cleaved poly (ADP-ribose) polymerase (PARP) and the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. researchgate.net

The primary effect of this compound on signal transduction is the potent and selective inhibition of MEK1 and MEK2 kinase activity. selleckchem.comtargetmol.com This leads to a significant reduction in the phosphorylation of ERK1/2, the direct downstream targets of MEK1/2. researchgate.net In MLL-rearranged acute lymphoblastic leukemia cell lines SEM and KOPN8, exposure to the compound drastically reduced p-ERK levels. researchgate.net

Notably, the compound's inhibitory activity is highly specific to MEK1/2. In vitro enzymatic assays have shown that it does not inhibit other kinases such as p38α, MKK6, EGFR, ErbB2, ERK2, and B-Raf at concentrations up to 10 µM. selleckchem.comnih.gov This high degree of selectivity contributes to its targeted mechanism of action.

| Target | Parameter | Value (nM) |

|---|---|---|

| MEK1 | IC50 | 14 |

| MEK1/2 | IC50 | 14.1 ± 0.79 |

| ERK1/2 Phosphorylation | IC50 | 10 |

Investigation of Anti-Inflammatory Potential

Compounds containing a cyclopropane ring are prevalent in various clinically used drugs, including those targeting inflammatory conditions. The rigid conformation of the cyclopropane ring can enhance binding to biological targets and improve metabolic stability, properties that are advantageous in the development of anti-inflammatory agents.

Interference with Inflammatory Cytokine Production (e.g., TNF, IL-6, IL-1)

Relevance in Inflammatory Disease Models

The therapeutic potential of anti-inflammatory compounds is often evaluated in various preclinical models of inflammatory diseases. Although specific data for this compound in such models has not been reported, analogous compounds have shown efficacy in models of conditions like rheumatoid arthritis and other inflammatory disorders. The investigation of a novel compound in established animal models of inflammation is a critical step in validating its potential as a therapeutic agent.

Exploration of Other Biological System Interactions

The 1-phenylcyclopropane carboxamide scaffold, to which this compound belongs, has been associated with a variety of biological activities beyond anti-inflammatory effects. nih.gov

Research into this class of compounds has revealed potential applications in oncology. Specifically, certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines. nih.gov This suggests a potential for these compounds to act as anticancer agents. The antiproliferative properties indicate that these molecules may interfere with cell cycle progression or induce apoptosis in cancer cells.

In addition to anti-inflammatory and antitumor activities, the broader family of cyclopropane carboxamides has been investigated for a range of other pharmacological effects, including: nih.gov

Antidepressant

Anti-arrhythmic

Antifungal

Antibacterial

The diverse biological profile of this chemical class underscores the potential for this compound to interact with multiple biological systems. Further investigation is required to elucidate the specific mechanisms of action and to determine the full spectrum of its biological activities.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 3 Aminophenoxy N Cyclopropylacetamide Analogues

Systematic Structural Modifications and Their Biological Consequences

Systematic modifications of the 2-(3-Aminophenoxy)-N-cyclopropylacetamide scaffold have provided deep insights into the structural requirements for its biological activity. These studies typically involve altering specific parts of the molecule, such as the phenoxy ring and the N-cyclopropylacetamide moiety, and then assessing the impact on its function.

Substituent Effects on the Phenoxy Ring System

The phenoxy ring of the lead compound is a primary target for modification to explore its impact on biological activity. Research has shown that the nature and position of substituents on this aromatic ring are critical. For instance, the introduction of halogen atoms, such as chlorine or fluorine, has been observed to enhance the anti-inflammatory properties of some phenoxyacetamide derivatives. nih.govnih.gov Conversely, the presence of a nitro group has been associated with notable anti-cancer and analgesic activities in certain series of these compounds. nih.gov

The position of the amino group on the phenoxy ring is also a key determinant of activity. Shifting the amino group from the meta- (position 3) to the para- (position 4) or ortho- (position 2) position can lead to significant changes in the compound's interaction with its biological target, a concept further explored in the comparative analysis of isomers.

| Substituent on Phenoxy Ring | Observed Biological Effect | Reference Compound Series |

|---|---|---|

| Halogen (e.g., Cl, F) | Enhanced anti-inflammatory activity | Substituted (2-phenoxyphenyl)acetic acids |

| Nitro (NO2) | Noted anti-cancer and analgesic activities | Phenoxyacetamide derivatives |

Variations within the N-cyclopropylacetamide Moiety

The N-cyclopropylacetamide portion of the molecule is essential for its biological function, and modifications here can drastically alter potency and selectivity. The cyclopropyl (B3062369) group, in particular, is often a key feature for fitting into specific hydrophobic pockets of target proteins. Variations might include replacing the cyclopropyl ring with other small cycloalkyl or branched alkyl groups to probe the size and conformational requirements of the binding site.

Furthermore, the acetamide (B32628) linker plays a crucial role. Studies on related acetamide derivatives have shown that altering the linker length or introducing conformational constraints can modulate activity. For example, in a series of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, changes in the acyl group led to different affinities for GABA-ergic and glutamatergic receptors. semanticscholar.org While not directly analogous to the N-cyclopropyl group, this highlights the sensitivity of the amide portion to structural changes. Research on other classes of compounds also indicates that the amide bond itself is often a critical hydrogen bonding participant in ligand-receptor interactions. nih.gov

| Modification to N-cyclopropylacetamide Moiety | Potential Biological Consequence | Rationale |

|---|---|---|

| Replacement of cyclopropyl group | Altered binding affinity and selectivity | Probing hydrophobic pocket size and shape |

| Modification of the acetamide linker | Changes in hydrogen bonding and overall conformation | Optimizing interaction with the target protein |

Development and Refinement of Pharmacophore Models

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com For a series of compounds like the this compound analogues, a pharmacophore model can serve as a valuable blueprint for designing new, potentially more active molecules. nih.gov

These models are typically generated based on the structures of a set of active compounds. The resulting pharmacophore highlights key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships. researchgate.net For instance, a pharmacophore model for this class of compounds would likely feature a hydrogen bond donor corresponding to the amino group, an aromatic ring feature for the phenoxy group, and a hydrophobic feature representing the cyclopropyl group.

Once developed, these models are used for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov They can also guide the modification of existing compounds to better fit the model and enhance activity. nih.gov

Design and Synthesis of Novel Analogues and Derivatives

The insights gained from SAR studies and pharmacophore modeling directly inform the design and synthesis of novel analogues. ptfarm.plelsevierpure.com The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The synthesis of these new compounds is a critical step in the drug discovery process.

For example, based on SAR data suggesting that a particular substituent on the phenoxy ring is beneficial, chemists can devise synthetic routes to incorporate that feature. ptfarm.pl The synthesis of phenoxyacetamide derivatives often involves the condensation of a substituted phenol (B47542) with an appropriate acetamide precursor. nih.gov Numerous synthetic methodologies have been developed to create diverse libraries of these compounds for biological evaluation. mdpi.com

Comparative Analysis of Isomeric Forms and Positional Effects

This change in position can affect how the molecule binds to its target protein. For example, the amino group might be involved in a critical hydrogen bond with the receptor. Moving it from the meta to the para position could change the distance and angle of this bond, potentially weakening or abolishing the interaction. Comparative studies of such isomers are essential for understanding the precise binding mode and for refining pharmacophore models. researchgate.net

Identification of Key Structural Determinants for Potency and Selectivity

Through the integration of SAR studies, computational modeling, and the biological testing of novel analogues, key structural features that are critical for potency and selectivity can be identified. nih.govnih.gov For the this compound series, these determinants likely include:

The 3-amino group: This group may act as a crucial hydrogen bond donor, anchoring the molecule in the active site of its target.

The phenoxy ring: This aromatic system can engage in pi-stacking or other non-covalent interactions with aromatic amino acid residues in the binding pocket.

The ether linkage: This provides a specific conformational flexibility and spacing between the phenoxy ring and the acetamide moiety.

The N-cyclopropylacetamide group: The cyclopropyl ring likely occupies a specific hydrophobic sub-pocket, contributing to binding affinity, while the amide group can form additional hydrogen bonds. nih.gov

Selectivity for a specific biological target over others is often achieved by exploiting subtle differences in the amino acid composition and shape of the binding sites of different proteins. nih.gov By fine-tuning the substituents and their positions on the this compound scaffold, it is possible to design inhibitors that preferentially bind to the desired target, thereby minimizing off-target effects.

Preclinical Pharmacological Investigations Utilizing 2 3 Aminophenoxy N Cyclopropylacetamide

In Vitro Research Methodologies in Diverse Cellular Models

There is no available information on the selection and propagation of specific cell lines used to research 2-(3-Aminophenoxy)-N-cyclopropylacetamide. Furthermore, no data exists regarding its use in functional assays for signaling pathway analysis or in phenotypic screening for cellular responses.

In Vivo Research Methodologies in Mechanistic Animal Models

There are no published studies detailing the selection of relevant oncological or inflammatory animal models for the investigation of this compound. Consequently, information on experimental design and methodological approaches in animal studies involving this specific compound is not available.

Assessment of Pharmacological Responses in Animal Models

In the preclinical evaluation of a novel chemical entity like this compound, researchers would utilize various animal models to assess its therapeutic potential and mechanism of action. The choice of models is dictated by the compound's intended therapeutic target. For instance, if the compound is being investigated for neurological effects, models for conditions such as epilepsy, neuropathic pain, or neurodegenerative diseases would be employed.

The assessment in these models would involve a series of behavioral, physiological, and biochemical tests to quantify the compound's effect.

Typical Pharmacological Assessments in Animal Models:

| Assessment Type | Examples of Endpoints Measured | Potential Animal Models |

| Neurological Activity | Seizure frequency and severity, pain thresholds (thermal and mechanical), cognitive performance in mazes, motor coordination. | Rodent models of epilepsy (e.g., PTZ-induced seizures), models of neuropathic pain (e.g., Chronic Constriction Injury), models of Alzheimer's or Parkinson's disease. |

| Anti-inflammatory Activity | Paw volume/edema, cytokine levels (e.g., TNF-α, IL-6), inflammatory cell infiltration in tissues. | Carrageenan-induced paw edema model, collagen-induced arthritis model, lipopolysaccharide (LPS) challenge model. |

| Cardiovascular Activity | Blood pressure, heart rate, electrocardiogram (ECG) parameters, cardiac output. | Spontaneously hypertensive rats (SHR), models of myocardial infarction, telemetry-implanted animals for continuous monitoring. |

| Metabolic Activity | Blood glucose levels, insulin (B600854) sensitivity, body weight, lipid profiles. | Diet-induced obesity models, db/db mice (for type 2 diabetes), glucose tolerance tests. |

These studies are crucial for establishing a proof-of-concept for the compound's efficacy before it can be considered for human trials.

Evaluation of Systemic Biological Effects in Preclinical Contexts

These investigations typically involve analyzing tissues and fluids collected from animals following compound administration. The goal is to detect any on-target or off-target effects across major organ systems.

Common Systemic Biological Effects Evaluated:

| Organ System | Parameters Investigated | Methods Used |

| Hepatic System | Liver enzyme levels (e.g., ALT, AST), histopathological changes in liver tissue, markers of liver function. | Blood chemistry analysis, microscopic examination of stained liver sections. |

| Renal System | Kidney function markers (e.g., creatinine, BUN), urinalysis, histopathological examination of kidney tissue. | Blood and urine analysis, microscopic tissue examination. |

| Hematological System | Complete blood count (CBC) including red blood cells, white blood cells (and differentials), and platelets. | Automated hematology analyzers. |

| Cardiovascular System | Microscopic examination of heart tissue for any structural changes or damage. | Histopathology. |

| Central Nervous System | Behavioral observations, neurochemical analysis of brain tissue, histopathology of brain regions. | Behavioral assays, high-performance liquid chromatography (HPLC), microscopic examination. |

The data gathered from these systemic evaluations are fundamental for building a comprehensive profile of a new compound and for identifying any potential liabilities early in the drug development process.

Computational Chemistry and Molecular Modeling of 2 3 Aminophenoxy N Cyclopropylacetamide

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule, such as 2-(3-Aminophenoxy)-N-cyclopropylacetamide, to a macromolecular target, typically a protein. This method computationally places the ligand into the binding site of a receptor and scores the different poses based on a scoring function that estimates the binding energy.

For this compound, docking simulations would be employed to identify key interactions between the ligand and the amino acid residues of a target's active site. The aminophenoxy group, with its amine (a hydrogen bond donor) and ether oxygen (a hydrogen bond acceptor), is predicted to form crucial hydrogen bonds with polar or charged residues. The N-cyclopropylacetamide tail provides both hydrophobic and hydrogen-bonding capabilities. The rigid cyclopropyl (B3062369) group can fit into specific hydrophobic pockets, while the amide group can act as both a hydrogen bond donor and acceptor. By analyzing these interactions, researchers can hypothesize why the compound exhibits activity against a specific target and how its structure could be modified to improve binding.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Ligand Moiety | Interacting Residue (Target) | Interaction Type | Predicted Distance (Å) |

| 3-Amino Group | ASP 145 | Hydrogen Bond, Salt Bridge | 2.9 |

| Phenoxy Oxygen | LYS 22 | Hydrogen Bond | 3.1 |

| Amide Carbonyl | GLY 78 (Backbone NH) | Hydrogen Bond | 2.8 |

| Cyclopropyl Group | VAL 30, LEU 132 | Hydrophobic Interaction | 3.5 - 4.5 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. The biologically active conformation, i.e., the shape it adopts when binding to its target, is not necessarily the lowest-energy conformation.

Energy landscape mapping is a computational process that calculates the potential energy for a vast number of these conformations. The results are often visualized as a multi-dimensional plot where low-energy valleys represent stable, more populated conformational states and high-energy peaks represent transition states. This analysis is crucial for understanding the molecule's intrinsic flexibility and the energetic cost of adopting the specific conformation required for biological activity. For instance, a shallow energy landscape would suggest the molecule is highly flexible, while a landscape with deep, well-defined minima would indicate a more rigid structure.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. By applying QSAR, researchers can predict the activity of novel, yet-to-be-synthesized molecules and identify the key physicochemical properties driving their potency.

In a QSAR study involving this compound, a library of its analogs would be created by modifying specific parts of the molecule (e.g., substituting the cyclopropyl group, or altering the substitution pattern on the phenyl ring). The biological activity of each analog is experimentally determined. Subsequently, various molecular descriptors—numerical values that quantify properties like lipophilicity (LogP), electronic effects (Hammett constants), and steric properties (molar refractivity)—are calculated for each molecule. A mathematical model is then generated that links these descriptors to the observed activity. This model can highlight, for example, that increasing hydrophobicity in a certain region of the molecule leads to a predictable increase in activity.

Table 2: Representative Descriptors for a QSAR Model of this compound Analogs

| Molecular Descriptor | Description | Type of Correlation with Activity | Rationale |

| cLogP | Calculated Logarithm of Partition Coefficient | Positive | Enhanced membrane permeability or hydrophobic pocket interaction |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms | Negative | High polarity may hinder passage through cell membranes |

| Molecular Weight | Mass of the molecule | Parabolic | Activity increases with size to a point, then decreases due to steric hindrance |

| H-Bond Donors | Number of hydrogen bond donors | Positive | Indicates the importance of specific hydrogen bonds for target binding |

Advanced Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand, protein, and surrounding solvent molecules over time. An MD simulation of the this compound-target complex would start with a promising pose from docking. The system's trajectory is then calculated by solving Newton's equations of motion for every atom, typically over a timescale of nanoseconds to microseconds.

These simulations are invaluable for assessing the stability of the docked pose. They can reveal whether key hydrogen bonds are stable over time or if the ligand reorients within the binding site. MD can also uncover the role of water molecules in mediating ligand-protein interactions and capture subtle conformational changes in the protein that occur upon ligand binding. This provides a more realistic and detailed understanding of the binding thermodynamics and kinetics than static models can offer.

Virtual Screening and Library Design for Novel Chemical Entities

The structural insights gained from docking and QSAR studies on this compound serve as a foundation for discovering new compounds. Virtual screening uses the compound's binding model as a template to search large digital databases containing millions of chemical structures. This can be done through structure-based virtual screening, where compounds are docked into the target's active site to see if they fit, or ligand-based screening, which searches for molecules that have a similar shape and chemical feature arrangement (a pharmacophore) to the active parent compound.

Furthermore, the knowledge of key interactions and structure-activity relationships guides the rational design of a focused chemical library. Instead of random modifications, new analogs of this compound are designed with specific hypotheses in mind—for instance, replacing the cyclopropyl group with other small, hydrophobic moieties to probe the limits of a pocket, or adding substituents to the phenyl ring to form additional favorable interactions identified through modeling. This intelligent library design streamlines the drug discovery process, increasing the probability of identifying novel chemical entities with improved therapeutic profiles.

No Publicly Available Research Data for this compound Hinders Analysis of Future Research Trajectories

A comprehensive search for scientific literature and research data on the chemical compound this compound has yielded no specific information regarding its biological activity, preclinical development, or therapeutic potential. As a result, a detailed analysis of its future research trajectories and translational perspectives, as requested, cannot be provided at this time. The absence of publicly accessible data, including research findings, prevents a scientifically accurate and informative discussion on the topics outlined.

The requested article structure, focusing on unexplored biological pathways, advanced preclinical models, combination therapeutic strategies, new therapeutic applications, and innovations in delivery systems, necessitates a foundation of existing research. Without any foundational studies on this compound, any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

Future research on this compound would first need to establish its basic pharmacological profile. Initial studies would likely involve in vitro screening to determine its mechanism of action and potential biological targets. Following this, in vivo studies in animal models would be required to understand its pharmacokinetic and pharmacodynamic properties. Only after such foundational research is conducted and published could a meaningful discussion on its future research trajectories and translational perspectives be initiated.

Innovations in drug delivery systems, such as the use of lipid nanoparticles or polymeric drug delivery technologies, are indeed advancing the field of pharmacology. nih.govnih.govsyvento.compharmachal.combiochempeg.com These systems aim to improve the efficacy, solubility, and targeted delivery of therapeutic agents. nih.govsyvento.com However, the application of such systems to this compound is contingent on first understanding the compound's intrinsic properties and therapeutic potential.

Given the current lack of available information, it is not possible to construct the requested article with the required level of detail and scientific rigor. Further research and publication of data on this compound are necessary before a comprehensive analysis of its future in therapeutic research can be undertaken.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Aminophenoxy)-N-cyclopropylacetamide, and how do reaction conditions influence yield?

Answer:

The synthesis of structurally related acetamides typically involves multi-step reactions. A plausible route for this compound could adapt methods from similar compounds:

Substitution Reaction : React 3-aminophenol with a cyclopropane-containing acetyl chloride derivative under alkaline conditions to form the phenoxy-acetamide backbone. Catalysts like pyridine or DMAP may enhance acylation efficiency .

Purification : Use column chromatography or recrystallization to isolate intermediates.

Characterization : Confirm structure via -NMR, -NMR, and mass spectrometry (MS).

Key Variables :

- Temperature : Excess heat may degrade the aminophenol group; optimal ranges are 0–25°C for acylation .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Yield Optimization : Pilot studies suggest yields drop below 50% if stoichiometric ratios deviate by >10% .

Basic: How should researchers characterize the purity and stability of this compound?

Answer:

- Purity Analysis :

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

- Stability Assessment :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >150°C for similar acetamides) .

- Light Sensitivity : Store in amber vials at –20°C; exposure to UV light may degrade the aminophenoxy group .

Advanced: How can computational methods predict reaction pathways for optimizing this compound synthesis?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .

- Reaction Path Search : Tools like GRRM or AFIR can map intermediates and barriers, reducing trial-and-error experimentation .

- Machine Learning : Train models on PubChem datasets (e.g., reaction yields, solvent effects) to predict optimal conditions for cyclopropane coupling .

Case Study : A DFT study on analogous acetamides revealed that electron-withdrawing groups on the phenyl ring lower activation energy by 15–20 kJ/mol .

Advanced: How to resolve contradictions in reported spectroscopic data for acetamide derivatives?

Answer:

Discrepancies in -NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm vs. δ 7.3–7.5 ppm) often arise from:

- Solvent Effects : DMSO-d6 vs. CDCl3 can cause shifts up to 0.5 ppm .

- Tautomerism : The acetamide group may exhibit keto-enol tautomerism, altering peak splitting patterns .

Resolution Strategy :

Standardized Protocols : Use deuterated solvents with controlled pH.

2D NMR : Perform COSY and HSQC to assign overlapping signals .

Cross-Validation : Compare with high-resolution MS and IR (amide I band ~1650 cm) .

Advanced: What experimental design principles apply to optimizing catalytic systems for this compound?

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, temperature, solvent polarity). A Plackett-Burman design reduced 64 trial conditions to 12 in a related study .

- Response Surface Methodology (RSM) : Model interactions between variables. For example, a central composite design optimized Pd-catalyzed coupling reactions, achieving 85% yield with 0.5 mol% catalyst .

- Robustness Testing : Vary parameters ±5% to assess reproducibility .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation (LD50 data for analogs suggest moderate toxicity) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The cyclopropane’s strained geometry hinders nucleophilic attack at the acetamide carbonyl, favoring electrophilic aromatic substitution (EAS) at the meta-aminophenoxy group .

- Electronic Effects : The cyclopropane’s electron-donating nature increases electron density on the adjacent acetamide, enhancing susceptibility to hydrolysis under acidic conditions (pH < 3) .

Experimental Evidence : Suzuki-Miyaura coupling of a related cyclopropane-acetamide required elevated temperatures (80°C) and Pd(PPh) catalyst for C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.